molecular formula C11H7Cl2NO3 B7963655 Methyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate

Methyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate

Cat. No.: B7963655
M. Wt: 272.08 g/mol
InChI Key: AUZKSCSIUFPFJC-UHFFFAOYSA-N
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Description

Methyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate is a chemical compound belonging to the oxazole family, which is known for its diverse biological activities. This compound features a 1,3-oxazole ring substituted with a 2,3-dichlorophenyl group and a methyl ester group at the 4-carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichlorobenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require an inert atmosphere and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions employed .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer and anti-inflammatory activities, making it a candidate for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Methyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dichlorophenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

methyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3/c1-16-11(15)9-10(17-5-14-9)6-3-2-4-7(12)8(6)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZKSCSIUFPFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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